molecular formula C13H19BrN2 B14391274 1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide CAS No. 89932-35-4

1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide

Cat. No.: B14391274
CAS No.: 89932-35-4
M. Wt: 283.21 g/mol
InChI Key: WPOAUJRMSHGNFB-UHFFFAOYSA-M
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Description

1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties. It belongs to the class of pyridinium salts, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide typically involves the reaction of 4-methylpiperidine with 4-vinylpyridine in the presence of a brominating agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the reaction.

    Solvent: Common solvents like acetonitrile or dichloromethane.

    Catalyst: Sometimes a catalyst is used to enhance the reaction rate.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using molecular oxygen or other oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Molecular oxygen, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane.

Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide can be compared with other similar compounds such as:

    4-(4-Methylpiperidin-1-yl)aniline: Similar structure but different functional groups.

    1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Similar piperidine ring but different substituents.

    2-(1-methylpiperidin-4-yl)ethan-1-ol: Similar piperidine ring but different side chains.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

89932-35-4

Molecular Formula

C13H19BrN2

Molecular Weight

283.21 g/mol

IUPAC Name

1-ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium;bromide

InChI

InChI=1S/C13H19N2.BrH/c1-3-14-8-6-13(7-9-14)15-10-4-12(2)5-11-15;/h3,6-9,12H,1,4-5,10-11H2,2H3;1H/q+1;/p-1

InChI Key

WPOAUJRMSHGNFB-UHFFFAOYSA-M

Canonical SMILES

CC1CCN(CC1)C2=CC=[N+](C=C2)C=C.[Br-]

Origin of Product

United States

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